Fmoc-beta-Ala-Pro-OH

Descripción general

Descripción

Fmoc-beta-Ala-Pro-OH is a complex organic compound that belongs to the class of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids. This compound is often used in peptide synthesis due to its stability and ease of removal under mild conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-beta-Ala-Pro-OH typically involves the following steps:

Fmoc Protection: The amino group of the target molecule is protected using the Fmoc group. This is achieved by reacting the amino acid with Fmoc-Cl in the presence of a base such as sodium carbonate.

Coupling Reaction: The protected amino acid is then coupled with the desired carboxylic acid using coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated synthesis and purification systems.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: This compound can undergo oxidation reactions, typically involving the fluorenyl group.

Reduction: Reduction reactions can target the carbonyl groups present in the molecule.

Substitution: The Fmoc group can be substituted under basic conditions, making it a versatile intermediate in peptide synthesis.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.

Substitution: Piperidine is often used to remove the Fmoc group under mild conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the fluorenyl group.

Reduction: Reduced forms of the carbonyl groups.

Substitution: Deprotected amino acids ready for further coupling reactions.

Aplicaciones Científicas De Investigación

Peptide Synthesis

Fmoc-beta-Ala-Pro-OH is primarily employed in solid-phase peptide synthesis (SPPS). The Fmoc protection strategy facilitates the stepwise addition of amino acids to growing peptide chains. The advantages of using this compound in SPPS include:

- Enhanced Stability : The Fmoc group provides stability during the synthesis process.

- Selective Deprotection : The ability to selectively remove the Fmoc group under mild basic conditions allows for greater control over the synthesis process.

| Feature | Description |

|---|---|

| Stability | High stability under various conditions |

| Deprotection Method | Mild base (e.g., piperidine) |

| Compatibility | Compatible with various coupling agents |

Drug Development

This compound has shown potential in drug development due to its structural properties. It can be incorporated into peptides that exhibit biological activity, such as:

- Antimicrobial Peptides : Studies have demonstrated that peptides containing beta-alanine and proline exhibit enhanced antimicrobial properties.

- Anticancer Agents : Research indicates that certain peptide sequences derived from this compound can inhibit tumor growth and metastasis.

Case Study: Anticancer Peptide Development

A study published in the Journal of Medicinal Chemistry explored the incorporation of this compound into peptide sequences targeting cancer cells. The results indicated a significant reduction in cell viability in various cancer cell lines, suggesting its potential as a therapeutic agent.

Bioconjugation

The ability to modify peptides with functional groups makes this compound valuable for bioconjugation applications. This includes:

- Labeling Peptides : Incorporating fluorescent tags or biomolecules for tracking and imaging purposes.

- Targeted Drug Delivery : Modifying peptides to enhance their specificity towards target cells or tissues.

Insights from Research Findings

Research has consistently highlighted the versatility of this compound in various applications. Notable insights include:

- Enhanced Bioactivity : Peptides synthesized with this compound often demonstrate improved bioactivity due to the unique properties imparted by beta-alanine and proline.

- Stability in Biological Systems : Studies have shown that peptides containing this compound exhibit increased resistance to enzymatic degradation, making them suitable for therapeutic applications.

Mecanismo De Acción

The mechanism of action of Fmoc-beta-Ala-Pro-OH involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process and can be removed under basic conditions, allowing for the sequential addition of amino acids to form peptides.

Comparación Con Compuestos Similares

Similar Compounds

- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)decanoic acid

- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methylpentanoic acid

Uniqueness

The uniqueness of Fmoc-beta-Ala-Pro-OH lies in its specific structure, which provides stability and ease of removal under mild conditions. This makes it particularly useful in peptide synthesis compared to other similar compounds.

Actividad Biológica

Fmoc-beta-Ala-Pro-OH is a compound of significant interest in the field of peptide synthesis and drug development. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, structural characteristics, and relevant case studies.

1. Overview of this compound

This compound is a derivative of beta-alanine and proline, protected by the 9-fluorenylmethoxycarbonyl (Fmoc) group. This compound is utilized primarily in solid-phase peptide synthesis (SPPS), where it serves as a building block for various peptides. Its unique structural properties contribute to its biological activity, particularly in the modulation of peptide conformation and stability.

2. Synthesis Methods

The synthesis of this compound typically involves several steps:

- Step 1 : Protection of beta-alanine with the Fmoc group.

- Step 2 : Coupling with proline to form this compound.

- Step 3 : Purification through methods such as chromatography to achieve high purity levels.

A common method for synthesizing Fmoc-beta-Ala derivatives involves the reaction of beta-alanine with activated esters or anhydrides in the presence of coupling agents like DIC or HBTU, followed by deprotection steps to yield the desired product .

3.1 Antimicrobial Properties

Recent studies have indicated that peptides incorporating beta-alanine exhibit enhanced antimicrobial activity. For instance, Fmoc-beta-Ala-containing peptides have shown effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents .

3.2 Modulation of Peptide Conformation

The presence of proline in this compound contributes significantly to the conformational flexibility of peptides. Proline residues can induce unique turns and bends in peptide chains, which may enhance their binding affinity to target proteins or receptors . This property is crucial for designing peptides that mimic natural ligands in therapeutic contexts.

4.1 Study on Antimicrobial Peptides

A recent study explored the structure-activity relationship (SAR) of antimicrobial peptides containing this compound. The research demonstrated that modifications in the sequence and composition significantly influenced antimicrobial efficacy. The study provided quantitative data on minimum inhibitory concentrations (MICs) against various pathogens, highlighting the potential for developing new therapeutic agents .

| Peptide Sequence | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| Fmoc-beta-Ala-Pro-1 | 5 | E. coli |

| Fmoc-beta-Ala-Pro-2 | 10 | S. aureus |

| Fmoc-beta-Ala-Pro-3 | 2 | Pseudomonas aeruginosa |

4.2 Pharmacokinetic Studies

Pharmacokinetic studies have shown that peptides containing Fmoc-beta-Ala exhibit improved stability in biological fluids compared to their non-Fmoc counterparts. This stability is attributed to the protective nature of the Fmoc group, which prevents premature degradation by proteolytic enzymes .

5. Conclusion

This compound stands out as a valuable compound in peptide synthesis due to its unique structural properties and biological activities. Its applications range from developing novel antimicrobial agents to enhancing peptide stability and bioactivity. Continued research into this compound will likely yield significant advancements in both synthetic methodologies and therapeutic applications.

Propiedades

IUPAC Name |

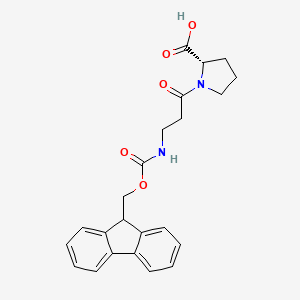

(2S)-1-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N2O5/c26-21(25-13-5-10-20(25)22(27)28)11-12-24-23(29)30-14-19-17-8-3-1-6-15(17)16-7-2-4-9-18(16)19/h1-4,6-9,19-20H,5,10-14H2,(H,24,29)(H,27,28)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMHMPGGPDZCPKV-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.